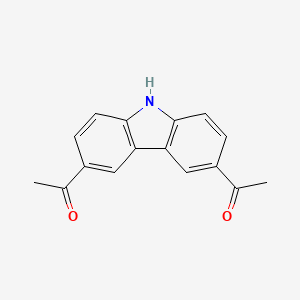

1,1'-(9h-carbazole-3,6-diyl)diethanone

説明

Significance of the Carbazole (B46965) Scaffold in Contemporary Chemical Research

The carbazole nucleus, a tricyclic aromatic system composed of two benzene (B151609) rings fused to a central nitrogen-containing five-membered ring, is a privileged structure in modern chemical research. nih.govchim.it Its rigid, planar structure and electron-rich nature endow it with unique photophysical and electronic properties. nih.govresearchgate.net These characteristics make carbazole derivatives highly sought after for applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs), where they can function as host materials or emitters. nih.gov The carbazole moiety's ability to transport holes is a key feature in these applications. nih.govresearchgate.net

In the realm of medicinal chemistry, the carbazole scaffold is a common feature in numerous natural products and synthetic drugs, exhibiting a wide spectrum of biological activities. echemcom.com These include antimicrobial, anti-inflammatory, and antitumor properties. echemcom.com The versatility of the carbazole ring, which allows for functionalization at various positions, enables the fine-tuning of its properties for specific applications. nih.gov

Historical Context of Acetylated Carbazole Derivatives and their Evolution

The parent compound, 9H-carbazole, was first isolated from coal tar in 1872 by Carl Graebe and Carl Glaser. nih.gov The exploration of its reactivity and the development of methods for its functionalization have been ongoing ever since. One of the most fundamental reactions for introducing functional groups onto the carbazole core is the Friedel-Crafts reaction, a method developed by Charles Friedel and James Crafts in 1877. researchgate.net

The acylation of carbazole, particularly the introduction of acetyl groups, has been a subject of study for many decades. This electrophilic aromatic substitution reaction typically employs an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride. nih.gov Early research focused on understanding the regioselectivity of this reaction on the carbazole ring. The development of controlled and efficient acylation methods has been crucial for the synthesis of specific isomers, such as the 3,6-disubstituted derivatives. Over time, these methods have been refined to improve yields and accommodate a wider range of substrates, leading to the efficient production of key intermediates like 1,1'-(9H-carbazole-3,6-diyl)diethanone. osti.gov

Rationale for Focused Research on this compound and Related Analogues

The scientific interest in this compound stems primarily from its role as a versatile building block. osti.gov The two acetyl groups are reactive handles that can be readily transformed into a variety of other functional groups or used to extend the molecular architecture. For instance, these acetyl moieties can be oxidized to carboxylic acids, which are then used to create ligands for porous coordination cages and metal-organic frameworks (MOFs). osti.gov

Furthermore, the nitrogen atom of the carbazole ring can be easily alkylated or arylated, allowing for the introduction of different substituents that can modulate the compound's solubility, electronic properties, and solid-state packing. The synthesis of a wide array of N-substituted-3,6-diacetylcarbazoles highlights the importance of the parent this compound as the common precursor. nih.gov Research into these analogues is driven by the quest for new materials with tailored optical and electronic properties for advanced applications.

Overview of Key Research Trajectories and Interdisciplinary Relevance

The research surrounding this compound and its derivatives is inherently interdisciplinary. Key research trajectories include:

Materials Science: The development of novel organic semiconductors for electronics. This includes the synthesis of hole-transporting materials and host materials for phosphorescent OLEDs. The 3,6-disubstituted carbazole unit is a key component in many of these advanced materials.

Supramolecular Chemistry: The design and synthesis of complex, self-assembling structures. The dicarboxylic acid derivative of this compound is a valuable ligand for constructing porous coordination cages with potential applications in gas storage and separation. osti.gov

Medicinal Chemistry: The exploration of carbazole derivatives as potential therapeutic agents. While research on the biological activity of this compound itself is limited, its derivatives are investigated for their potential anticancer and antimicrobial activities. echemcom.com The 3,6-disubstitution pattern is a feature in some biologically active carbazoles.

The foundational knowledge of the synthesis and reactivity of this compound is therefore critical for progress in all of these interconnected fields.

Interactive Data Tables

Physical and Chemical Properties of N-Alkyl-3,6-diacetylcarbazoles

The following table summarizes some of the key physical and chemical properties of N-alkylated derivatives of this compound. This data provides insight into how modification of the nitrogen atom can influence the compound's characteristics.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 1,1'-(9-Ethyl-9H-carbazole-3,6-diyl)diethanone | 1483-97-2 | C₁₈H₁₇NO₂ | 279.34 |

| 1,1'-(9-Propyl-9H-carbazole-3,6-diyl)diethanone | 1483-96-1 | C₁₉H₁₉NO₂ | 293.36 |

| 1,1'-(9-Octyl-9H-carbazole-3,6-diyl)diethanone | Not available | C₂₄H₂₉NO₂ | 363.49 |

Data sourced from commercial supplier information and public chemical databases. chim.itnih.govnih.gov

Synthesis of this compound

The primary method for synthesizing this compound is through the Friedel-Crafts acylation of 9H-carbazole.

| Reactants | Catalyst | Solvent | Key Transformation |

| 9H-Carbazole, Acetyl chloride | Aluminum chloride (AlCl₃) | Dichloromethane (DCM) or similar | Electrophilic aromatic substitution at the 3 and 6 positions |

This synthesis is a well-established method for producing 3,6-diacetylcarbazoles. osti.gov

Structure

3D Structure

特性

IUPAC Name |

1-(6-acetyl-9H-carbazol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c1-9(18)11-3-5-15-13(7-11)14-8-12(10(2)19)4-6-16(14)17-15/h3-8,17H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQLQXNVTTJCZFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)NC3=C2C=C(C=C3)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80955600 | |

| Record name | 1,1'-(9H-Carbazole-3,6-diyl)di(ethan-1-one) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80955600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3403-70-1 | |

| Record name | NSC39030 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39030 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1'-(9H-Carbazole-3,6-diyl)di(ethan-1-one) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80955600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations

Regioselective Synthesis of 1,1'-(9H-carbazole-3,6-diyl)diethanone

Achieving the desired 3,6-disubstitution pattern on the carbazole (B46965) nucleus is a significant synthetic challenge due to the multiple reactive sites on the aromatic rings. The positions C-3 and C-6 are electronically favored for electrophilic substitution, but controlling the reaction to prevent mixtures of isomers and achieve high yields of the desired product requires optimized strategies.

The most direct and widely used method for the synthesis of this compound is the Friedel-Crafts acylation. mdpi.com This classic electrophilic aromatic substitution reaction involves treating the carbazole starting material with an acylating agent, typically acetyl chloride or acetic anhydride (B1165640), in the presence of a strong Lewis acid catalyst.

Aluminum chloride (AlCl₃) is the most common catalyst for this transformation. The reaction is typically performed in a non-polar solvent like chloroform (B151607) or carbon disulfide. The stoichiometry of the reactants is crucial; an excess of the acylating agent and Lewis acid is required to drive the reaction towards di-substitution. The reaction of N-octylcarbazole with acetyl chloride and anhydrous aluminum chloride in dry chloroform yields the 3,6-diacetylated product. wikipedia.orgresearchgate.netacs.org The process involves adding the reagents at a low temperature (0°C) and then allowing the mixture to stir at room temperature. wikipedia.org

Optimization of Friedel-Crafts acylation focuses on maximizing the yield of the 3,6-isomer while minimizing the formation of mono-acylated or other di-acylated isomers (e.g., 1,8- or 2,7-). The regioselectivity is highly dependent on the substituents already present on the carbazole ring. For instance, the presence of bulky groups at the 3 and 6 positions can direct subsequent acylation to the 1 and 8 positions. researchgate.net Conversely, starting with an unsubstituted 9H-carbazole generally favors substitution at the 3 and 6 positions due to the electronic properties of the heterocyclic system. Substrate-controlled regiodivergent synthesis has been developed, where the choice of substituents on the carbazole dictates the position of acylation. rsc.org

| Starting Material | Acylating Agent | Catalyst | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|---|

| N-octylcarbazole | Acetyl chloride | AlCl₃ | Chloroform | 0°C to RT, 3h | 1,1'-(9-Octyl-9H-carbazole-3,6-diyl)diethanone | 85% |

| 3,6-di-tert-butyl-9H-carbazole | Various Acyl Chlorides | AlCl₃ | Not Specified | Not Specified | 1,8-diacyl-3,6-di-tert-butyl-9H-carbazoles | Variable |

| 9H-Carbazole | 4-fluorobenzonitrile | BCl₃ | Not Specified | Not Specified | 1-(4-Fluorobenzoyl)-9H-carbazole | Not Specified |

In recent years, transition metal-catalyzed C-H activation has become a powerful alternative for the functionalization of carbazoles. nih.gov These methods offer different regioselectivity and functional group tolerance compared to classical Friedel-Crafts reactions. Palladium catalysis is prominent in this area. acs.org

One approach involves a palladium-catalyzed mono-acylation of carbazoles using toluene (B28343) derivatives as both the acyl source and the solvent, with N-Hydroxyphthalimide (NHPI) as a co-catalyst and molecular oxygen as the oxidant. acs.org Another advanced strategy employs dual palladium-photoredox catalysis for the regioselective acylation of carbazoles. researchgate.net These methods often rely on a directing group, such as a pyrimidinyl group attached to the carbazole nitrogen, to guide the acylation to a specific position, typically C-1 or C-8. While highly selective for mono-functionalization, achieving a direct, one-pot 3,6-diacylation using these metal-catalyzed methods is less common and represents a current area of research. These techniques are more frequently used to introduce other functional groups or to functionalize already substituted carbazoles. researchgate.net

Synthesis of N-Substituted this compound Derivatives

Functionalization at the N-9 position of the carbazole ring is a key strategy for tuning the molecule's electronic and physical properties. This can be achieved either by substituting the nitrogen before the acylation step or by modifying the N-H bond of the pre-formed this compound. The presence of two electron-withdrawing acetyl groups at the 3 and 6 positions decreases the nucleophilicity of the carbazole nitrogen, making its substitution more challenging compared to unsubstituted carbazole. mdpi.com

N-alkylation is typically accomplished by treating the carbazole with an alkyl halide in the presence of a base. For this compound, a strong base such as potassium hydroxide (B78521) or sodium hydride is used to deprotonate the acidic N-H proton, forming a carbazolide anion which then acts as a nucleophile.

Two primary synthetic routes are employed:

Alkylation followed by Acylation : Carbazole is first N-alkylated using an alkyl halide and a base. The resulting N-alkylcarbazole is then subjected to Friedel-Crafts diacylation as described previously. This route was used for the synthesis of 1,1'-(9-octyl-9H-carbazole-3,6-diyl)diethanone. wikipedia.orgacs.org

Acylation followed by Alkylation : this compound is synthesized first, and then the N-H bond is alkylated. This approach is demonstrated in the synthesis of 3,6-diacetyl-9-benzyl-carbazole. The reaction of 9H-carbazole-3,6-dicarbonitrile (a compound with similar electron-withdrawing properties) with 1,2-dibromoethane (B42909) showcases a one-pot alkylation-elimination sequence to introduce a vinyl group at the N-9 position. mdpi.com

Phase-transfer catalysis, using catalysts like tetrabutylammonium (B224687) bromide with 50% aqueous KOH, provides an effective two-phase system for N-alkylation. wikipedia.org Microwave-assisted synthesis in "dry media" (e.g., potassium carbonate) has also emerged as a rapid and efficient method for N-alkylation of carbazoles.

| Carbazole Derivative | Alkylating Agent | Base/Catalyst | Conditions | Product |

|---|---|---|---|---|

| Carbazole | Octyl bromide | KOH / Tetrabutylammonium bromide | Benzene (B151609)/H₂O (50% aq. KOH) | N-octylcarbazole |

| 3,6-diacetyl-9H-carbazole | Benzyl (B1604629) bromide | Not Specified | Not Specified | 3,6-diacetyl-9-benzyl-carbazole |

| Carbazole | Alkyl halides | K₂CO₃ (adsorbed) | Microwave irradiation | N-alkylcarbazoles |

The introduction of aryl groups at the N-9 position is commonly achieved through copper-catalyzed cross-coupling reactions, such as the Ullmann condensation. This reaction involves coupling the N-H carbazole with an aryl halide in the presence of a copper catalyst and a base. The synthesis of 9-aryl-3,6-di-tert-butyl-carbazoles has been demonstrated using this method, reacting the carbazole derivative with methyl 4-iodobenzoate. Palladium-catalyzed N-arylation reactions, part of the broader class of Buchwald-Hartwig aminations, also represent a powerful tool for this transformation, offering high efficiency and broad substrate scope.

The synthesis of N-alkynyl carbazoles introduces a valuable functional handle for further transformations like click chemistry or polymerization. Several methods exist for the N-alkynylation of azoles, which are applicable to this compound. acs.org

The most prominent method is a copper-catalyzed cross-coupling of the carbazole N-H bond with an alkynyl halide, a variation of the Sonogashira or Cadiot-Chodkiewicz coupling. wikipedia.orgacs.org This typically involves a copper(I) salt (e.g., CuI) as a catalyst, a base, and often a ligand to stabilize the copper complex. acs.org For example, N-alkynyl carbazole derivatives have been synthesized via a copper-catalyzed reaction that is promoted by light at room temperature, avoiding the high temperatures often required for Ullmann-type couplings. acs.org Iron-catalyzed couplings using 1-bromoalkynes have also been reported. acs.org Additionally, transition-metal-free methods have been developed for synthesizing N-alkynyl azoles, providing an alternative pathway that avoids metal contamination. acs.org

Intramolecular Cyclization Reactions for Carbazole Ring Formation

The construction of the carbazole tricycle is a fundamental step in the synthesis of this compound. While direct synthesis of the final diacetylated product via cyclization is not the most common approach, various intramolecular cyclization strategies are employed to create the core carbazole skeleton, which can then be functionalized. The acetyl groups are typically introduced in a separate, subsequent step, most often via Friedel-Crafts acylation.

Classic and modern methods for forming the carbazole ring include:

Fischer Indole Synthesis: This method can be adapted to form carbazolones from the reaction of phenylhydrazine (B124118) with 1,3-cyclohexanedione, which can then be further processed to yield the carbazole skeleton. organic-chemistry.org

Palladium-Catalyzed Cyclization: Modern synthetic protocols often rely on palladium catalysis. One strategy involves the intramolecular C-H amination of substituted biaryls. organic-chemistry.org For instance, the cyclization of o-iodoanilines with silylaryl triflates can produce the carbazole core. Another approach is the tandem C-H functionalization and C-N bond formation from biaryl amide substrates. docbrown.info

Photochemical Cyclization: Photocyclization of N-(chloropyridinyl)enaminones represents another route to creating fused heterocyclic systems related to carbazoles. organic-chemistry.org

Nitrene Insertion: The insertion of nitrenes, generated from precursors like aryl azides or sulfilimines, into C-H bonds of an adjacent aromatic ring is a powerful method for C-N bond formation and carbazole synthesis. nih.gov Rhodium-catalyzed reactions of biaryl azides can efficiently yield carbazoles. organic-chemistry.org

Cadogan Cyclization: This reductive cyclization of o-nitrobiphenyls or related compounds is a well-established method for carbazole synthesis.

These methods focus on constructing the robust tricyclic carbazole system. Once the core is formed, it becomes a substrate for electrophilic substitution reactions to install the desired acetyl groups.

C-H Activation and Functionalization Strategies for Direct Acetylation

Directly installing functional groups onto a pre-formed carbazole ring through C-H activation is an atom-economical and efficient strategy. For the synthesis of this compound, direct C-H acylation is a highly relevant technique, bypassing the need for pre-functionalized starting materials.

Transition metal catalysis, particularly with palladium, has been pivotal in this area. rsc.org A significant challenge in the functionalization of carbazole is controlling the regioselectivity. The C-1, C-2, C-3, and C-4 positions are all potential sites for reaction.

Key strategies for direct acetylation include:

Palladium-Catalyzed C-H Acylation: Researchers have developed methods for the direct Pd-catalyzed acylation of free NH-carbazoles. rsc.orgacgpubs.org These reactions often employ a transient directing group, such as norbornene (NBE), which facilitates the regioselective activation of a specific C-H bond. rsc.orgacgpubs.org Theoretical studies suggest that the synergistic effect of norbornene and a palladium(II) catalyst favors the formation of a six-membered palladacycle intermediate at the C1-position, though other positions can be targeted under different conditions. rsc.org

Friedel-Crafts Acylation: This remains the most traditional and widely used method for acetylating carbazoles. The reaction of the carbazole nucleus with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), typically leads to diacetylation at the 3- and 6-positions due to the directing effects of the nitrogen atom. chemcess.com This method was used to synthesize 1,1'-(9-octyl-9H-carbazole-3,6-diyl)diethanone, a derivative of the target compound. nih.govrsc.org

The table below summarizes reaction conditions for the Friedel-Crafts diacetylation of N-substituted carbazoles, which is analogous to the synthesis of the parent 9H compound.

| N-Substituent | Acylating Agent | Catalyst | Solvent | Product | Ref |

| Ethyl | Acetyl Chloride | AlCl₃ | Dichloromethane (DCM) | 3,6-diacetyl-9-ethyl-carbazole | rsc.org |

| Octyl | Acetyl Chloride | AlCl₃ | Chloroform | 1,1'-(9-octyl-9H-carbazole-3,6-diyl)diethanone | nih.gov |

This table is interactive. Click on the headers to sort.

Biosynthetic Pathways and Biocatalytic Approaches to Acetylated Carbazoles

Nature produces a vast array of carbazole alkaloids with diverse biological activities. nih.gov The study of their biosynthetic pathways offers insights into enzymatic strategies for carbazole synthesis, which could be harnessed for biocatalytic production. While the direct biosynthesis of this compound has not been reported, research into related compounds provides a foundation for potential biocatalytic routes.

The biosynthesis of the carbazole skeleton in bacteria, such as those from the order Actinomycetales, has been elucidated. nih.govnih.gov Key steps often involve:

Precursor Formation: The pathway frequently starts from an amino acid, such as tryptophan. nih.gov

Skeleton Assembly: A series of enzymatic reactions, including those catalyzed by ThDP-dependent enzymes and ketosynthase-like enzymes, assemble the core tricyclic structure. nih.govnih.gov An unprecedented enzyme, carbazole synthase, is responsible for the key cyclization step. nih.gov

Modification: After the core is formed, tailoring enzymes introduce various functional groups, such as hydroxyl or prenyl groups. nih.gov

Recent studies have identified the biosynthesis of N-acetylated tricyclic carbazoles in Streptomyces albus. chemcess.com Mutagenesis studies pinpointed an arylamine N-acetyltransferase gene as responsible for the acetylation step. These findings demonstrate that bacteria possess the enzymatic machinery to perform acetylation on carbazole scaffolds. Although this known activity is for N-acetylation, the substrate tolerance of these enzymes suggests that protein engineering or pathway manipulation could potentially be developed to achieve C-acetylation at specific positions like C-3 and C-6. chemcess.com

Functionalization of Acetyl Groups for Further Derivatization

The two acetyl groups of this compound are versatile chemical handles that allow for extensive derivatization, enabling the synthesis of a wide range of more complex molecules. These transformations can be used to create new polymers, dyes, and pharmacologically active compounds.

Common transformations of the acetyl groups include:

Oxidation: The acetyl groups can be oxidized to carboxylic acid groups. For example, 3,6-diacetyl-9-ethyl-carbazole undergoes reaction with a sodium hypochlorite (B82951) (NaOCl) solution in the presence of a phase-transfer catalyst (Aliquat-336) to yield the corresponding 9-ethyl-9H-carbazole-3,6-dicarboxylic acid. rsc.org This is a variation of the haloform reaction.

Condensation Reactions: The carbonyl group of the acetyl moiety is reactive towards nucleophiles, allowing for the construction of larger heterocyclic systems. One-pot, three-component reactions involving a bromoacetophenone (analogous to the acetylcarbazole), thiosemicarbazide, and an aldehyde can produce carbazole-thiazole derivatives.

Conversion to Hydrazides: The acetyl group can be elaborated into a hydrazide, which is a valuable synthetic intermediate. While not demonstrated directly on this compound, related carbazole acetates have been converted to the corresponding acetohydrazide using hydrazine (B178648) hydrate (B1144303). This intermediate is then reacted with various benzoyl chlorides to form carbazole-based acetyl benzohydrazide (B10538) derivatives. acgpubs.org

Reduction: The ketone of the acetyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride, or fully reduced to an ethyl group via methods like the Wolff-Kishner or Clemmensen reduction.

The table below outlines some potential derivatization reactions starting from the diacetyl carbazole core.

| Starting Material | Reagent(s) | Product Type | Potential Application | Ref |

| 3,6-Diacetyl-9-ethyl-carbazole | 1. NaOCl, Aliquat-3362. H⁺ | Dicarboxylic Acid | Monomer for polymers | rsc.org |

| Acetyl Carbazole Analogue | 1. Hydrazine Hydrate2. ArCOCl | Acetyl Benzohydrazide | Urease inhibitors | acgpubs.org |

| Acetyl Carbazole Analogue | Aldehyde, Thiosemicarbazide | Carbazole-Thiazole Dye | Optical materials, Bioimaging |

This table is interactive. Click on the headers to sort.

These transformations highlight the utility of this compound as a versatile building block in medicinal chemistry and materials science.

Sophisticated Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For 1,1'-(9H-carbazole-3,6-diyl)diethanone, both ¹H and ¹³C NMR are essential.

The ¹H NMR spectrum would provide information on the number of different types of protons and their neighboring environments. The expected signals would correspond to the aromatic protons on the carbazole (B46965) core, the amine (N-H) proton, and the methyl protons of the two acetyl groups. Due to the symmetrical nature of the 3,6-disubstituted carbazole, a relatively simple spectrum is anticipated.

Expected ¹H NMR Data Interpretation:

Aromatic Protons: Signals would appear in the downfield region (typically δ 7.0-9.0 ppm), characteristic of aromatic compounds. Specific chemical shifts and coupling patterns would allow for the assignment of each proton on the carbazole ring.

Amine Proton (N-H): A broad singlet is expected for the N-H proton, the chemical shift of which can be solvent-dependent.

Methyl Protons (-CH₃): A sharp singlet in the upfield region (around δ 2.5-2.7 ppm) would correspond to the six equivalent protons of the two acetyl groups.

A hypothetical data table for the ¹H NMR spectrum is presented below.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Value | Singlet | 1H | N-H |

| Value | Doublet | 2H | Aromatic-H |

| Value | Doublet of doublets | 2H | Aromatic-H |

| Value | Singlet | 2H | Aromatic-H |

| Value | Singlet | 6H | 2 x COCH₃ |

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure will produce a distinct signal.

Expected ¹³C NMR Data Interpretation:

Carbonyl Carbons (C=O): These would be the most downfield signals, typically appearing in the δ 190-200 ppm region.

Aromatic Carbons: A series of signals in the δ 110-150 ppm range would correspond to the twelve carbons of the carbazole ring. The chemical shifts would be influenced by the substitution pattern.

Methyl Carbons (-CH₃): An upfield signal (around δ 25-30 ppm) would represent the two equivalent methyl carbons.

A hypothetical data table for the ¹³C NMR spectrum is presented below.

| Chemical Shift (δ) ppm | Assignment |

| Value | C=O |

| Value | Aromatic-C |

| Value | Aromatic-C |

| Value | Aromatic-C |

| Value | Aromatic-C |

| Value | Aromatic-C |

| Value | Aromatic-C |

| Value | COCH₃ |

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also reveal structural information through the analysis of fragmentation patterns.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique would confirm the purity of the compound and provide its electron ionization (EI) mass spectrum. The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound and various fragment ions.

HRMS provides a highly accurate measurement of the molecular weight of the parent ion, often to four or more decimal places. This allows for the unambiguous determination of the elemental composition of the molecule, confirming the molecular formula C₁₆H₁₃NO₂.

Hypothetical HRMS Data:

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 252.1019 | Value |

| [M+Na]⁺ | 274.0838 | Value |

ESI-MS is a soft ionization technique that is particularly useful for polar and thermally labile molecules. In the case of this compound, ESI-MS would typically show the protonated molecule [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺. This technique is valuable for confirming the molecular weight with minimal fragmentation.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is an indispensable tool for identifying the functional groups present within a molecule by probing the vibrations of its chemical bonds.

Infrared (IR) spectroscopy provides a qualitative fingerprint of a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of specific functional groups. For carbazole derivatives, characteristic IR absorption bands confirm the presence of key structural motifs. The N-H stretching vibration in the carbazole ring system is a prominent feature. Additionally, the presence of acetyl groups at the 3 and 6 positions introduces a strong carbonyl (C=O) stretching band, typically observed in the range of 1630-1680 cm⁻¹. The analysis of the IR spectrum of related N-substituted carbazole acetyl hydrazones reveals strong absorption bands for the carbonyl group around 1681 cm⁻¹. Aromatic C-H and C=C stretching vibrations from the carbazole core are also expected to be present.

Fourier-Transform Infrared (FT-IR) spectroscopy, a more sensitive and rapid technique than traditional IR spectroscopy, provides high-resolution spectra for detailed structural analysis. In the FT-IR spectrum of 9-vinyl-9H-carbazole-3,6-dicarbonitrile, a related compound, characteristic bands for the carbazole skeleton are observed alongside those of its substituents. mdpi.com For this compound, the FT-IR spectrum would be dominated by the N-H stretching vibration of the carbazole nitrogen, typically appearing as a sharp band around 3400 cm⁻¹. The carbonyl (C=O) stretching of the two acetyl groups would give rise to a strong, sharp absorption band in the region of 1650-1700 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aromatic C=C ring stretching vibrations typically appear in the 1450-1600 cm⁻¹ region. The C-H bending vibrations of the methyl groups in the acetyl substituents would also be present at lower wavenumbers.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of UV and visible light. The resulting spectrum provides insights into the conjugated π-electron system of the compound. The UV-Vis spectrum of carbazole and its derivatives is characterized by distinct absorption bands corresponding to π-π* transitions within the aromatic system. researchgate.net

For this compound, the introduction of acetyl groups at the 3 and 6 positions, which are electron-withdrawing, is expected to cause a bathochromic (red) shift of the absorption maxima compared to the parent carbazole molecule. This is due to the extension of the conjugated system and the interaction of the carbonyl groups with the carbazole π-system. Studies on various carbazole derivatives show that absorbance maxima typically lie in the 250-300 nm range, with additional lower energy absorption bands sometimes appearing between 360 and 370 nm. nsf.gov The color of organic compounds is strongly influenced by the size of the conjugated system; larger systems tend to shift absorption peaks to longer wavelengths. shimadzu.com The specific absorption maxima (λmax) for this compound would reveal the precise energy of its electronic transitions.

Single-Crystal X-ray Diffraction for Solid-State Structural Analysis

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive information on molecular geometry, conformation, bond lengths, and bond angles. While data for the parent compound is not available, a detailed crystallographic study has been performed on its close analog, 1,1'-(9-octyl-9H-carbazole-3,6-diyl)diethanone, which provides invaluable insight into the structural features of the 3,6-diacetylated carbazole core. nih.govnih.gov

The single-crystal X-ray diffraction analysis of 1,1'-(9-octyl-9H-carbazole-3,6-diyl)diethanone reveals that the central carbazole unit is essentially planar. nih.govnih.gov The root-mean-square deviation for all non-hydrogen atoms in the carbazole system is a mere 0.025 Å, indicating a high degree of planarity. nih.govnih.gov

The two acetyl groups attached at the 3 and 6 positions are nearly coplanar with the carbazole ring system. The dihedral angles between the acetyl groups and the carbazole unit are reported to be 5.37 (14)° and 1.0 (3)°. nih.govnih.gov This near-coplanarity suggests significant electronic conjugation between the carbonyl groups and the aromatic carbazole core. In this specific analog, the N-octyl chain adopts an all-trans conformation, extending away from the carbazole plane. nih.gov

The crystallographic data for 1,1'-(9-octyl-9H-carbazole-3,6-diyl)diethanone provides precise measurements of the bond lengths and angles within the molecule. This information is critical for understanding the bonding characteristics and steric interactions. The table below summarizes key crystallographic data for this analog. researchgate.net

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 18.746 (2) |

| b (Å) | 10.3842 (18) |

| c (Å) | 20.994 (3) |

| V (ų) | 4086.7 (10) |

| Z | 8 |

| Temperature (K) | 173 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| R-factor | 0.044 |

| wR-factor | 0.086 |

This data corresponds to the N-octyl derivative of the subject compound.

The bond lengths within the carbazole core are consistent with its aromatic character. The C-N bond lengths within the pyrrole (B145914) ring of the carbazole system and the C-C bond lengths of the benzene (B151609) rings reflect the delocalization of π-electrons. The C=O double bond lengths of the acetyl groups and the C-C single bonds connecting them to the carbazole ring provide quantitative evidence of the electronic interactions between these substituents and the core aromatic structure.

Investigation of Dihedral Angles and Planarity of the Carbazole Core

The central carbazole core of 1,1'-(9-Octyl-9H-carbazole-3,6-diyl)diethanone is reported to be essentially planar. nih.govresearchgate.netnih.govuni-frankfurt.deresearchgate.net This planarity is a key feature of the carbazole ring system and is largely maintained despite the substitution at the 3, 6, and 9 positions. The root-mean-square (r.m.s.) deviation for all non-hydrogen atoms of the carbazole unit is a mere 0.025 Å, underscoring the flatness of the fused ring system. nih.govresearchgate.netnih.govuni-frankfurt.deresearchgate.net

The two acetyl groups attached at the 3 and 6 positions of the carbazole ring are nearly coplanar with the carbazole unit itself. nih.govresearchgate.netnih.govuni-frankfurt.deresearchgate.net The dihedral angles between the plane of the acetyl groups and the plane of the carbazole core are small, measured at 5.37(14)° and 1.0(3)°. nih.govresearchgate.netnih.govuni-frankfurt.deresearchgate.net This near-coplanarity suggests a significant degree of electronic conjugation between the acetyl substituents and the aromatic carbazole system. In contrast, the octyl chain at the 9-position adopts an all-trans conformation, extending away from the plane of the carbazole ring. nih.govresearchgate.netnih.govuni-frankfurt.deresearchgate.net

Table 1: Selected Dihedral Angles for 1,1'-(9-Octyl-9H-carbazole-3,6-diyl)diethanone

| Feature | Dihedral Angle (°) | Reference |

|---|---|---|

| Acetyl Group 1 vs. Carbazole Core | 5.37(14) | nih.gov, researchgate.net, nih.gov, uni-frankfurt.de, researchgate.net |

| Acetyl Group 2 vs. Carbazole Core | 1.0(3) | nih.gov, researchgate.net, nih.gov, uni-frankfurt.de, researchgate.net |

Elucidation of Intermolecular Interactions and Crystal Packing Motifs

It is important to note that for the parent compound, this compound, the presence of a hydrogen atom on the carbazole nitrogen would likely introduce N-H···O hydrogen bonding. This type of hydrogen bond is significantly stronger than the C-H···O interactions observed in the N-octyl derivative and would be expected to be a dominant feature in the crystal packing of the parent compound.

The crystal system for 1,1'-(9-Octyl-9H-carbazole-3,6-diyl)diethanone is orthorhombic, with the space group Pbca. nih.gov The unit cell parameters have been determined at a temperature of 173 K. nih.gov

Table 2: Crystal Data and Structure Refinement for 1,1'-(9-Octyl-9H-carbazole-3,6-diyl)diethanone

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Orthorhombic | nih.gov |

| Space Group | Pbca | nih.gov |

| a (Å) | 18.746(2) | nih.gov |

| b (Å) | 10.3842(18) | nih.gov |

| c (Å) | 20.994(3) | nih.gov |

| V (ų) | 4086.7(10) | nih.gov |

| Z | 8 | nih.gov |

| Temperature (K) | 173 | nih.gov |

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. For carbazole (B46965) derivatives, DFT calculations provide valuable information about their potential in electronic and optoelectronic applications. Studies on related carbazole structures often employ hybrid functionals like B3LYP or M06-2X to accurately model their electronic behavior. bohrium.comresearchgate.net

Natural Bond Orbital (NBO) analysis, another tool used alongside DFT, helps in understanding charge distribution within the molecule. bohrium.com For carbazole systems, NBO analysis can reveal the charge transfer characteristics between the carbazole core and its substituents. bohrium.com

Table 1: Representative DFT-Calculated Properties for a Related Carbazole Derivative Note: Data for the closely related 3,6-diiodo-9-ethyl-9H-carbazole is presented to illustrate the typical output of DFT calculations on this class of compounds.

| Parameter | Value (Method) | Source |

| HOMO Energy | -5.67 eV (B3LYP) | researchgate.net |

| LUMO Energy | -1.14 eV (B3LYP) | researchgate.net |

| Energy Gap (Eg) | 4.53 eV (B3LYP) | researchgate.net |

Molecular Dynamics Simulations for Conformational Landscapes and Dynamics

Molecular Dynamics (MD) simulations are employed to study the movement of atoms and molecules over time, providing a detailed picture of conformational landscapes and molecular flexibility. mdpi.com While specific MD studies focusing solely on 1,1'-(9H-carbazole-3,6-diyl)diethanone are not widely documented, the principles of this technique are applicable.

An MD simulation of this molecule would reveal the rotational dynamics of the two acetyl groups attached at the 3 and 6 positions. The planarity of these groups with respect to the carbazole ring is a key structural feature. X-ray crystallography data for an N-substituted analog, 1,1'-(9-Octyl-9H-carbazole-3,6-diyl)diethanone, shows that the acetyl residues are nearly coplanar with the carbazole unit. nih.govresearchgate.net The dihedral angles were found to be very small, at 5.37° and 1.0°. nih.govresearchgate.net This planarity suggests a significant degree of conjugation between the acetyl groups and the aromatic carbazole core. MD simulations could explore the energy barriers associated with the rotation of these groups and how solvent environments might affect their preferred orientation.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational method used to predict the properties of chemicals based on their molecular structure. doi.org This approach develops mathematical models that correlate calculated molecular descriptors with experimentally observed properties. researchgate.net

For carbazole derivatives, QSPR could be used to predict a wide range of properties, including photophysical characteristics, solubility, and biological activity. nih.govnih.gov The process involves calculating a large number of theoretical descriptors that encode constitutional, topological, geometrical, and electronic features of the molecule. doi.org Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then used to build a predictive model. researchgate.netresearchgate.net

Although a specific QSPR model for this compound is not detailed in the literature, the methodology has been successfully applied to other aromatic and heterocyclic compounds to predict properties like chromatographic retention times, toxicity, and spectral data. doi.orgresearchgate.net

Computational Prediction of Spectroscopic Data

Computational methods are frequently used to predict spectroscopic data, which serves as a powerful tool for structure verification and interpretation of experimental spectra.

NMR Spectroscopy: DFT calculations can predict the nuclear magnetic resonance (NMR) chemical shifts of ¹H and ¹³C atoms with a high degree of accuracy. For a related compound, 3,6-diiodo-9-ethyl-9H-carbazole, theoretical calculations of ¹³C chemical shifts showed good agreement with experimental data, particularly when relativistic effects were included for carbons bonded to the heavy iodine atoms. researchgate.net A similar approach could be applied to this compound to assign its NMR signals.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the standard method for calculating the electronic absorption spectra of molecules. academie-sciences.fr It can predict the energies of electronic transitions, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. Studies on various carbazole derivatives have used TD-DFT to simulate their UV-Vis spectra, helping to understand the influence of different substituents on the absorption properties. researchgate.netepstem.net For this compound, TD-DFT would likely predict strong absorptions corresponding to π-π* transitions within the conjugated carbazole system.

Table 2: Computationally Predicted vs. Experimental Spectroscopic Data for a Related Carbazole Note: This table illustrates the correlation between theoretical and experimental data for 3,6-diiodo-9-ethyl-9H-carbazole.

| Atom | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) | Source |

| C3/C6 | 84.75 | 80.5 | researchgate.net |

| C4/C5 | 128.85 | 128.5 | researchgate.net |

| C1/C8 | 123.65 | 123.2 | researchgate.net |

Mechanistic Studies of Synthetic Transformations via Computational Approaches

Computational chemistry is invaluable for investigating the mechanisms of chemical reactions. researchgate.net It allows for the mapping of reaction pathways, identification of intermediates, and calculation of transition state energies, providing a level of detail that is often inaccessible through experiments alone.

The synthesis of this compound typically involves a Friedel-Crafts acylation of the carbazole core. nih.gov Computational studies on similar electrophilic aromatic substitution reactions can elucidate the role of the catalyst (e.g., AlCl₃) and explain the observed regioselectivity (substitution at the 3 and 6 positions).

Furthermore, computational investigations into the formation of the carbazole ring itself have been performed. bohrium.comresearchgate.net These studies use DFT to model reaction pathways, such as gold- or platinum-catalyzed cyclizations, and analyze the electronic properties of reactants and intermediates to understand what drives the reaction. bohrium.com Although the synthesis of the parent carbazole is a separate process, these mechanistic studies highlight the power of computational chemistry to unravel complex reaction pathways relevant to carbazole chemistry. chim.itnih.gov

Exploration of Electronic and Photophysical Phenomena

Fluorescence and Luminescence Characteristics of 1,1'-(9H-carbazole-3,6-diyl)diethanone and its Derivatives

The fluorescence properties of carbazole (B46965) derivatives are highly tunable through substitution at the 3,6- and 9-positions. While the parent this compound serves as a fundamental structure, its derivatives, particularly those with N-alkylation and further substitution on the acetylated phenyl rings, have been more extensively studied for their luminescent applications.

Research has shown that 3,6-disubstituted carbazoles can exhibit strong fluorescence across the visible spectrum. For instance, derivatives of 3,6-di-tert-butyl-9H-carbazole display fluorescent emissions in the 400–600 nm range with high quantum yields. researchgate.netpleiades.online The introduction of electron-withdrawing groups, such as formyl or nitro groups, onto phenyl substituents at the 3,6-positions of a 9-hexyl-9H-carbazole core leads to significant shifts in emission wavelengths. researchgate.net A derivative bearing 4-formylphenyl groups results in a pure blue emission centered at 450 nm with an impressive luminescence quantum yield of 95%. researchgate.net In contrast, attaching a more strongly electron-withdrawing 4-nitrophenyl group shifts the emission into the orange region of the spectrum, peaking at 585 nm. researchgate.net This demonstrates the powerful influence of substituent electronics on the intramolecular charge transfer (ICT) character of the excited state, which governs the emission color and efficiency.

Similarly, 3,6-diaminocarbazole (DAC), when incorporated into peptide nucleic acid (PNA) strands, acts as a fluorescent label that shows a remarkable increase in fluorescence intensity (up to 35.5-fold) upon hybridization with a complementary DNA target. rsc.org This "light-up" property is attributed to the restriction of molecular motion and changes in the local environment upon binding.

Table 1: Photoluminescence Properties of Selected 3,6-Disubstituted Carbazole Derivatives

| Compound/Derivative | Emission Max (λem) | Quantum Yield (Φ) | Solvent/State | Reference |

|---|---|---|---|---|

| 3,6-di(4-formylphenyl)-9-hexyl-9H-carbazole | 450 nm | 95% | Not Specified | researchgate.net |

| 3,6-di(4-nitrophenyl)-9-hexyl-9H-carbazole | 585 nm | Not Specified | Not Specified | researchgate.net |

| 3,6-di-tert-butyl-9H-carbazole derivatives | 400-600 nm | High | Not Specified | researchgate.netpleiades.online |

| 3,6-diaminocarbazole (in PNA-DNA hybrid) | Not Specified | Up to 35.5-fold increase | Aqueous Buffer | rsc.org |

Aggregation-Induced Emission (AIE) Properties

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state or in poor solvents. This effect is typically caused by the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways and opens up radiative channels.

While specific AIE studies on this compound are not widely reported, the carbazole scaffold is a well-known building block in AIE-active molecules (AIEgens). Research on other carbazole derivatives demonstrates this potential. For example, new derivatives of phenylcarbazole substituted with AIE-active moieties like tri- or tetraphenylethylene (B103901) exhibit significant aggregation-induced emission enhancement. researchgate.net These compounds are weakly fluorescent in solution but show strong emission in the solid state, with fluorescence quantum yields reaching up to 43.9% for some derivatives. researchgate.net

Furthermore, multicolor AIE has been achieved by modifying o-carborane (B102288) with different arylacetylene substituents, spanning the visible spectrum from 452 nm to 662 nm. nih.gov The mechanism is attributed to the enhancement of charge-transfer based emission upon restriction of molecular motions in the aggregate state. nih.gov These findings suggest that by appropriately functionalizing the this compound core, it is feasible to design novel AIEgens where the aggregation state dictates the luminescent output.

Charge Transport Mechanisms and Hole Mobility Studies in Thin Films

Carbazole and its derivatives are renowned for their excellent hole-transporting properties, making them integral components in the hole transport layers (HTLs) of organic electronic devices. nih.gov The nitrogen atom in the carbazole ring is electron-rich and can be easily oxidized, facilitating the transport of positive charge carriers (holes).

The charge transport mechanism in thin films of these materials is often described by a hopping model, where charges move between adjacent molecules. The efficiency of this process is highly dependent on the molecular packing in the solid state and the energy levels of the material. Studies on thin films of carbazole derivatives have demonstrated impressive hole mobilities. For instance, layers of 9-phenylcarbazole (B72232) substituted with tri- or tetraphenylethylene moieties have shown high hole drift mobilities reaching 10⁻³ cm² V⁻¹ s⁻¹ at moderate electric fields. researchgate.net

The introduction of different alkyl chains at the N-9 position and various aryl groups at the 3,6-positions allows for the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This is crucial for matching the energy levels of other layers in a device to ensure efficient charge injection and transport. For example, two novel hole transporting materials based on a 9-alkyl-3,6-bis(N,N-bis(4-methoxyphenyl)aniline)carbazole core showed HOMO levels around -5.1 eV, which is suitable for use in perovskite solar cells. researchgate.net

Table 2: Electronic Properties of Selected Carbazole-Based Hole Transporting Materials (HTMs)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (Eg) (eV) | Reference |

|---|---|---|---|---|

| HTM 3a | 5.80 | 2.26 | 3.54 | nih.gov |

| HTM 3b | 6.15 | 2.89 | 3.26 | nih.gov |

| HTM 3c | 5.78 | 2.43 | 3.35 | nih.gov |

| CZTPA-2 | ~ -5.1 | ~ -2.1 | ~ 3.0 | researchgate.net |

Electroluminescent Behavior and Efficiency in Device Architectures

The excellent hole-transporting and tunable luminescent properties of carbazole derivatives make them prime candidates for use in Organic Light-Emitting Diodes (OLEDs), both as host materials in the emissive layer and as hole-transporting materials.

When used as an emissive material, the electroluminescence of carbazole derivatives can be tuned. An OLED fabricated using 3,6-di(4-formylphenyl)-9-hexyl-9H-carbazole as the emissive layer successfully demonstrated the practical applicability of this class of compounds for light generation. researchgate.net

More significantly, carbazole derivatives have been used to create highly efficient OLEDs. A novel blue emitter based on a 2,6-di(9H-carbazol-9-yl)-pyridine-3,5-dicarbonitrile structure, which exhibits thermally activated delayed fluorescence (TADF), achieved a maximum external quantum efficiency (EQE) of 21.2%. nih.gov This high efficiency is a result of harvesting both singlet and triplet excitons for light emission.

In another study, new hole-transporting materials based on a 4-(9H-carbazol-9-yl)triphenylamine core were incorporated into green phosphorescent OLEDs. nih.gov These devices showed significantly enhanced performance compared to a reference device, with one derivative achieving a maximum current efficiency of 79.1 cd/A, a power efficiency of 68.9 lm/W, and an EQE of 21.9%. nih.gov

Table 3: Performance of OLEDs Incorporating Carbazole Derivatives

| Device Role | Carbazole Derivative | Max. EQE (%) | Max. Current Eff. (cd/A) | Max. Power Eff. (lm/W) | Emission Color | Reference |

|---|---|---|---|---|---|---|

| Blue TADF Emitter | 2,6-di(9H-carbazol-9-yl)-4-phenylpyridine-3,5-dicarbonitrile | 21.2% | 47.7 | 42.8 | Blue | nih.gov |

| Hole Transport Material | HTM based on 4-(9H-carbazol-9-yl)triphenylamine | 21.9% | 79.1 | 68.9 | Green | nih.gov |

Photostability and Photo-degradation Pathways

The stability of organic materials under illumination is a critical factor for the lifetime of optoelectronic devices. Carbazole itself is a relatively stable aromatic compound, but it can undergo photo-degradation. The primary degradation processes for carbazole in the environment are photolysis and biodegradation. nih.gov

Upon exposure to atmospheric hydroxyl radicals, vapor-phase carbazole degrades rapidly. nih.gov In aquatic environments or on surfaces, photolysis is a dominant degradation pathway. nih.gov The reported degradation mechanisms for the core carbazole structure include:

Lateral Dioxygenation: Occurring at the C3 and C4 positions.

Angular Dioxygenation: Involving the C1 and C9a positions.

Monohydroxylation: Occurring at the C1, C2, or C3 positions. nih.gov

The presence of acetyl substituents at the 3,6-positions on the this compound molecule would be expected to influence these pathways. As electron-withdrawing groups, the acetyl moieties alter the electron density distribution of the aromatic rings, which could change the susceptibility of different positions to photochemical attack. Furthermore, the ketone functionality within the acetyl groups could potentially participate in its own photochemical reactions, such as Norrish-type processes, although specific studies on the photo-degradation pathways of this particular compound are limited. The stability is also highly dependent on the surrounding environment; for instance, adsorption onto substrates with high carbon content can stabilize carbazole against photodegradation. nih.gov

Triplet State Properties and Intersystem Crossing Efficiencies

The triplet excited state plays a crucial role in the performance of organic electronic devices, particularly in phosphorescent OLEDs and in processes involving thermally activated delayed fluorescence (TADF). Carbazole is known for having a relatively high triplet energy (ET), which is a desirable property for host materials in blue phosphorescent OLEDs, as it helps to confine the triplet excitons on the guest emitter. rsc.orgnih.gov

However, substitution at the 3,6-positions generally leads to a lowering of the triplet energy. Studies on 3,6-disubstituted carbazoles have shown that adding phenyl moieties at these positions reduces the triplet energy compared to the parent carbazole. rsc.orgnih.gov This is because the substituents extend the π-conjugation of the system. In solid-state thin films, the phosphorescence spectra of carbazole derivatives are often significantly red-shifted compared to their spectra in dilute solutions, indicating a lowering of the triplet energy due to intermolecular interactions. researchgate.net

The efficiency of forming triplet states from the initial singlet excited state is quantified by the intersystem crossing (ISC) quantum yield. In many aromatic compounds, ISC is a highly efficient process. For derivatives such as nitro-substituted carbazoles, ISC is a dominant deactivation pathway for the singlet excited state, with quantum yields reported to be greater than 0.50. researchgate.net This efficient population of the triplet state is fundamental for applications that rely on triplet excitons.

Table 4: Triplet Energy (ET) of Carbazole and Related Structures

| Compound | Triplet Energy (ET) | State/Method | Key Finding | Reference |

|---|---|---|---|---|

| Carbazole | High (~3.0 eV) | Theoretical/Experimental | High ET due to reduced aromaticity of central ring. | rsc.orgnih.gov |

| 3,6-diphenyl-carbazole | Lower than carbazole | Theoretical/Experimental | Substitution at 3,6-positions extends conjugation, lowering ET. | rsc.orgnih.gov |

| Carbazole Thin Film | 2.30 eV | Solid State Phosphorescence | ET is red-shifted by 0.68 eV in solid state vs. dilute solution. | researchgate.net |

Applications in Advanced Materials Science and Engineering

Organic Light-Emitting Diodes (OLEDs) as Emitter and Host Materials

The carbazole (B46965) moiety is a fundamental component in the design of materials for organic light-emitting diodes (OLEDs) due to its favorable electroluminescent and charge-transporting properties. nih.govresearchgate.net Carbazole derivatives are frequently employed as host materials in the emissive layer of OLEDs, where they facilitate the transport of charge carriers (holes) and provide a matrix for phosphorescent or fluorescent guest emitters. They can also be incorporated directly into emitter molecules to tune their electronic and photophysical properties.

While direct application of the parent compound 1,1'-(9H-carbazole-3,6-diyl)diethanone is not extensively documented in dedicated OLED studies, its structural features are highly relevant. The electron-donating carbazole core combined with the electron-withdrawing acetyl groups creates a donor-acceptor (D-A) type structure. This architecture is crucial for developing materials with thermally activated delayed fluorescence (TADF), which allows OLEDs to achieve nearly 100% internal quantum efficiency. For instance, replacing carbazole with its derivative 1,3,6,8-tetramethyl-carbazole in one TADF emitter led to a significant increase in external quantum efficiency from 5.3% to 26.0%. frontiersin.org This demonstrates that modifying the carbazole core is a powerful strategy for creating highly efficient emitters. frontiersin.org

Furthermore, carbazole derivatives like 3,6-diphenylcarbazole serve as key intermediates for constructing complex host and active materials for high-efficiency OLEDs. ossila.com The functionalization at the 3 and 6 positions, as seen in this compound, allows for the synthesis of larger, more complex molecules tailored for specific roles within an OLED device structure. ossila.comrsc.org

Thin-Film Transistors (TFTs) as Semiconductor Layers

Organic thin-film transistors (OTFTs) require semiconductor materials with high charge carrier mobility and stability. Carbazole-based materials are well-suited for this purpose, particularly as p-type semiconductors, owing to the carbazole group's ability to transport positive charge carriers (holes). nih.govresearchgate.net The inherent properties of the fully aromatic carbazolyl group include the easy oxidizability of its nitrogen atom and its capacity to transport positive charges via a radical cation species. nih.gov

Polymers containing carbazole have been extensively studied for their application in electronic devices. nih.govresearchgate.net The dione (B5365651) functionality of this compound makes it an ideal monomer for synthesizing conjugated polymers. These polymers can be designed to have the necessary electronic properties for use as the active semiconductor layer in TFTs. The planarity of the carbazole unit, as observed in its N-octyl derivative, can facilitate intermolecular π-π stacking, which is beneficial for efficient charge transport in the solid state. nih.govnih.gov

Organic Photovoltaics (OPVs) and Solar Cell Components

In the field of organic photovoltaics (OPVs), carbazole derivatives are valued as electron-donor materials. mdpi.com Their ability to absorb light and generate excitons, coupled with their excellent hole-transporting properties, makes them suitable for use in the active layer of solar cells. The performance of an OPV device is highly dependent on the energy levels (HOMO and LUMO) of the donor and acceptor materials.

The structure of this compound, featuring an electron-rich carbazole unit and electron-withdrawing acetyl groups, can be exploited to fine-tune these energy levels. This tuning is critical for optimizing the open-circuit voltage (Voc) and short-circuit current (Jsc) of a solar cell. By serving as a monomer, this compound can be used to create conjugated polymers with tailored absorption spectra and electronic properties, making them promising candidates for efficient organic solar cell components. mdpi.com

Metal-Organic Frameworks (MOFs) as Linkers and Building Blocks

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters connected by organic linker molecules. The properties of a MOF are determined by both the metal center and the organic linker. An ideal linker possesses multiple coordination sites to form a stable, porous network.

This compound contains several potential coordination sites: the nitrogen atom of the carbazole ring and the oxygen atoms of the two acetyl groups. These sites can bind to metal ions, making the molecule a candidate for use as an organic linker in the synthesis of novel MOFs. While specific MOFs based on this exact linker are not widely reported, the principle has been demonstrated with other functionalized organic molecules. tue.nl The rigid and planar nature of the carbazole core could help in the formation of well-defined, stable frameworks with potential applications in gas storage, separation, and catalysis.

Development of Fluorescent Probes and Chemical Sensors

Carbazole derivatives are known for their strong fluorescence, making them excellent platforms for the development of chemical sensors. researchgate.net The principle of a fluorescent sensor involves a change in its photophysical properties (e.g., fluorescence intensity or wavelength) upon binding to a specific analyte.

The acetyl groups in this compound can act as potential binding sites for cations or other analytes. The binding event would likely alter the electronic structure of the carbazole fluorophore, leading to a detectable change in its fluorescence emission. For example, studies on other carbazole derivatives have shown that their emission can be shifted across the visible spectrum (400-600 nm) with high quantum yields, highlighting their potential as luminophores. researchgate.net The inherent photophysical properties of the carbazole unit, combined with the reactive/binding sites provided by the acetyl groups, make this compound a promising candidate for designing new fluorescent probes.

Supramolecular Assemblies and Self-Healing Materials

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking. These interactions can lead to the formation of highly ordered structures and materials with emergent properties, including self-healing capabilities.

The crystal structure analysis of 1,1'-(9-octyl-9H-carbazole-3,6-diyl)diethanone, a close derivative, reveals that the crystal packing is stabilized by C-H···O hydrogen bonds. nih.govresearchgate.netuni-frankfurt.de This demonstrates the capacity of the acetyl groups to participate in directional, non-covalent interactions. Furthermore, the planar carbazole core is conducive to π-π stacking. These interactions are fundamental to building supramolecular assemblies. By modifying the substituents on the carbazole nitrogen, it is possible to control the self-assembly process and create complex, functional architectures or materials that can reorganize and repair themselves.

Polymer Science: Carbazole-Containing Conjugated Polymers

Carbazole-containing polymers are a significant class of materials with wide-ranging applications due to their good hole transport and electroluminescent properties. nih.govresearchgate.net this compound is a valuable monomer for the synthesis of such polymers. The two acetyl groups provide handles for various polymerization reactions.

For example, the acetyl groups can undergo aldol (B89426) condensation or similar reactions to create a conjugated backbone, linking multiple carbazole units together. The resulting conjugated polymer would benefit from the electronic and photophysical properties of the carbazole monomer. These polymers are candidates for use in a variety of organic electronic applications, including OLEDs, OPVs, and TFTs, where the combination of processability from the polymer backbone and the functionality of the carbazole unit is highly desirable. nih.gov

Research Data on a Derivative Compound

Detailed research has been conducted on an N-substituted derivative, 1,1'-(9-octyl-9H-carbazole-3,6-diyl)diethanone, providing insight into the structural properties of this class of compounds.

Table 1: Crystallographic Data for 1,1'-(9-octyl-9H-carbazole-3,6-diyl)diethanone

| Property | Value |

|---|---|

| Chemical Formula | C₂₄H₂₉NO₂ |

| Molecular Weight | 363.48 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 18.746 (2) |

| b (Å) | 10.3842 (18) |

| c (Å) | 20.994 (3) |

| V (ų) | 4086.7 (10) |

| Z | 8 |

Source: researchgate.net

The study found that the carbazole moiety is essentially planar, and the acetyl residues are nearly coplanar with the ring system. nih.govresearchgate.netnih.govuni-frankfurt.deresearchgate.net This planarity is advantageous for electronic applications as it can enhance intermolecular electronic coupling. nih.gov

Biomedical and Pharmacological Research Applications

Antimicrobial Activity Studies

The carbazole (B46965) nucleus is a key structural motif in many compounds exhibiting antimicrobial properties. Researchers have explored its efficacy against a wide range of microbial pathogens.

Numerous studies have demonstrated the potential of carbazole derivatives as antibacterial agents. For instance, various N-substituted carbazoles have shown activity against both Gram-positive and Gram-negative bacteria. nih.gov One study reported that certain carbazole derivatives exhibited promising antibacterial activity against S. aureus, B. subtilis, and E. coli, with minimum inhibitory concentrations (MICs) ranging from 1.1 to 10.3 µg/mL. nih.gov The lipophilic nature of these compounds is thought to aid their passage through the microbial cell membrane, leading to growth inhibition. nih.gov

Another study highlighted that 3-cyano-9H-carbazole and 3,6-diiodo-9H-carbazole were particularly effective against the Gram-positive bacterium Bacillus subtilis, showing activity at a concentration of 31.25 μg/ml. lmaleidykla.lt In the same study, 1,3,6-tribromo-9H-carbazole was most effective against the Gram-negative bacterium Escherichia coli at the same concentration. lmaleidykla.lt These findings suggest that the nature and position of substituents on the carbazole ring play a crucial role in determining the antibacterial spectrum and potency.

Table 1: Antibacterial Activity of Selected Carbazole Derivatives

| Compound | Gram-Positive Bacteria (MIC µg/mL) | Gram-Negative Bacteria (MIC µg/mL) | Reference |

|---|---|---|---|

| 3-Cyano-9H-carbazole | B. subtilis: 31.25 | - | lmaleidykla.lt |

| 3,6-Diiodo-9H-carbazole | B. subtilis: 31.25 | - | lmaleidykla.lt |

| 1,3,6-Tribromo-9H-carbazole | - | E. coli: 31.25 | lmaleidykla.lt |

| Pyrimidine (B1678525) carbazole 24 | S. aureus: 1.1, B. subtilis: 6.4 | E. coli: 10.3 | nih.gov |

| Pyrazole (B372694) carbazole 25 | S. aureus: 1.1, B. subtilis: 6.4 | E. coli: 10.3 | nih.gov |

The antifungal potential of carbazole derivatives has also been a significant area of research. Compounds such as pyrimidine carbazole 24 and pyrazole carbazole 25 have demonstrated promising activity against fungal pathogens like Candida albicans and Aspergillus fumigatus, with MIC values ranging from 8.7 to 10.8 µg/mL. nih.gov The structural features of these molecules contribute to their ability to inhibit fungal growth. nih.gov

Anticancer and Antineoplastic Potential

Carbazole derivatives are a well-established class of compounds with significant anticancer and antineoplastic potential. researchgate.net The planar tricyclic structure of carbazole allows it to interact with DNA through intercalation or groove binding, a mechanism exploited in the development of anticancer drugs. researchgate.net

Research into 3,6-disubstituted carbazole derivatives has shown that these compounds can exhibit cytotoxic activity against various cancer cell lines. researchgate.net For example, a study on novel 3,6-disubstituted 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole derivatives, which incorporate a carbazole moiety, demonstrated substantial cytostatic and cytotoxic antineoplastic activity in vitro. mdpi.com Another study on 5,8-dimethyl-9H-carbazole derivatives reported their ability to inhibit the growth of breast cancer cell lines, with IC50 values in the micromolar range. nih.gov Specifically, one derivative showed an IC50 of 0.73 ± 0.74 μM against MDA-MB-231 cells. nih.gov

Table 2: Anticancer Activity of Selected Carbazole Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 5,8-Dimethyl-9H-carbazole derivative 4 | MDA-MB-231 (Breast Cancer) | 0.73 ± 0.74 | nih.gov |

| 5,8-Dimethyl-9H-carbazole derivative 3 | MDA-MB-231 (Breast Cancer) | 1.44 ± 0.97 | nih.gov |

| Carbazole derivative 14a | 7901 (Gastric Adenocarcinoma) | 11.8 ± 1.26 | lmaleidykla.lt |

| Carbazole derivative 14a | A875 (Human Melanoma) | 9.77 ± 8.32 | lmaleidykla.lt |

Anti-inflammatory Activities

Certain carbazole derivatives have been investigated for their anti-inflammatory properties. niscpr.res.inijrpc.com For instance, a synthetic carbazole derivative, LCY-2-CHO, was found to inhibit the expression of inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophages. niscpr.res.in This inhibition was attributed to the compound's ability to interfere with the p38 mitogen-activated protein kinase (MAPK) signaling pathway. niscpr.res.in Another study on functionalized tetrahydrocarbazole linked 1,2-diazoles demonstrated significant anti-inflammatory activity, with some compounds showing excellent membrane stabilization effects. doi.orgmdpi.com

Antioxidant Properties

The antioxidant potential of carbazole derivatives has been explored through various in vitro assays. ijrpc.com The nitrogen atom in the carbazole ring can act as a hydrogen donor, and the resulting radical is stabilized by the aromatic system, making these compounds effective radical scavengers. nih.gov

Studies on different carbazole derivatives have utilized assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays to evaluate their antioxidant capacity. lmaleidykla.ltresearchgate.net While a study on several halogenated and cyano-substituted carbazoles showed weak antioxidant activity in the DPPH assay, other research has indicated that the antioxidant potential can be influenced by the type and position of substituents on the carbazole ring. lmaleidykla.lt For example, some N-substituted carbazoles have shown significant neuroprotective abilities attributed to their antioxidant activity. nih.gov

Table 3: Antioxidant Activity of Selected Carbazole Derivatives

| Compound/Extract | Assay | IC50 (µg/mL) | Reference |

|---|---|---|---|

| Functionalized tetrahydrocarbazole-diazole 2 | DPPH | 32.2 | doi.org |

| Functionalized tetrahydrocarbazole-diazole 3 | ABTS | 44.0 | doi.org |

| Vernonia amygdalina (Methanol extract) | DPPH | 94.92 | |

| Vernonia amygdalina (Methanol extract) | ABTS | 179.8 |

Enzyme Inhibition Studies (e.g., Urease)

The carbazole scaffold is a significant structural motif in many bioactive molecules, and its derivatives are subjects of investigation for various pharmacological activities, including enzyme inhibition. acgpubs.org While direct studies on the urease inhibition of 1,1'-(9H-carbazole-3,6-diyl)diethanone are not extensively documented in the reviewed literature, research on related carbazole derivatives provides insight into the potential of this chemical class as enzyme inhibitors.

Carbazole derivatives have been synthesized and evaluated for their inhibitory effects on various enzymes. For instance, a study focused on the synthesis of carbazole-based acetyl benzohydrazides and their subsequent evaluation as urease inhibitors. acgpubs.org This research involved synthesizing target compounds from carbazole-hydrazides and various aromatic acid chlorides. acgpubs.org The resulting acetyl benzohydrazide (B10538) derivatives were then tested for their ability to inhibit the activity of Jack bean urease. acgpubs.org

The general findings from studies on carbazole derivatives suggest that the carbazole nucleus can serve as a valuable framework for designing enzyme inhibitors. The specific substitutions on the carbazole ring system play a crucial role in determining the potency and selectivity of the inhibitory activity.

Antithrombotic Activity

Research into the biological activities of carbazole derivatives has extended to their potential effects on thrombosis. A study on the biosynthesis of an N-acetylated tricyclic carbazole demonstrated significant antithrombotic activity in a zebrafish model. nih.gov This activity is believed to be achieved by downregulating the genes involved in the platelet activation and coagulation cascade. nih.gov

While this study did not specifically investigate this compound, it highlights the potential of the carbazole scaffold in the development of new antithrombotic agents. The findings suggest that derivatives of the tricyclic carbazole core can interfere with the biological pathways that lead to blood clot formation.

Medicinal Chemistry Development and Lead Compound Identification

The carbazole skeleton is a key structural motif in a multitude of natural products and synthetic molecules with significant biological activities. acgpubs.org This has made it a focal point in medicinal chemistry for the development of new therapeutic agents. Carbazole and its derivatives are recognized for their diverse pharmacological properties, which include antitumor, antibiotic, antiviral, anti-inflammatory, and neuroprotective effects. researchgate.net

The versatility of the carbazole ring allows for structural modifications at various positions, enabling the synthesis of large libraries of derivatives for screening and lead compound identification. nih.govmostwiedzy.pl Researchers have successfully synthesized numerous N-substituted carbazoles and other derivatives to explore their therapeutic potential. nih.gov The ability to functionalize the carbazole core is crucial for optimizing the biological activity and pharmacokinetic properties of potential drug candidates.

The compound this compound, with its two acetyl groups, presents a scaffold that can be further modified, potentially serving as a starting point or an intermediate in the synthesis of more complex molecules. The acetyl groups can undergo various chemical transformations, providing a pathway to a diverse range of carbazole derivatives for biological evaluation. The exploration of carbazole derivatives as inhibitors of enzymes like topoisomerases further highlights their importance in medicinal chemistry and the identification of new lead compounds for drug discovery. mdpi.com

Structure Activity and Structure Property Relationship Sar/spr Studies

Influence of Acetyl Group Positions on Electronic and Photophysical Properties

The placement of acetyl groups on the carbazole (B46965) framework significantly impacts the molecule's electronic and photophysical behavior. When electron-donating or withdrawing groups are attached to the carbazole core, they can alter the electronic distribution and, consequently, the energy levels of the molecule.

Research has shown that linking substituents like formyl and acetyl groups at the 3,6-positions of the carbazole core can result in a planar structure. This planarity enhances the molecule's ability to stabilize in an excited state, leading to a strong fluorescence quantum yield, with values reported to be around 0.6–0.7. researchgate.net The substitution pattern on the carbazole ring has been a key area of investigation. For instance, studies on carbazole-based porphyrins have demonstrated that the introduction of ethynyl (B1212043) groups leads to red shifts in their absorption bands, while cyano groups cause blue shifts. documentsdelivered.comrsc.org

The photophysical properties of substituted carbazoles can be unusual. nih.gov For example, benzoyl-carbazole derivatives have been found to exhibit dual fluorescence, a phenomenon resulting from a photochemical process known as a photo-Fries rearrangement. rsc.org This highlights the sensitivity of the photophysical properties to the nature and position of substituents.